Cas no 2383286-75-5 (4-({(tert-butoxy)carbonylamino}methyl)-4-hydroxycyclohexane-1-carboxylic acid)

2383286-75-5 structure
상품 이름:4-({(tert-butoxy)carbonylamino}methyl)-4-hydroxycyclohexane-1-carboxylic acid
4-({(tert-butoxy)carbonylamino}methyl)-4-hydroxycyclohexane-1-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 4-({(tert-butoxy)carbonylamino}methyl)-4-hydroxycyclohexane-1-carboxylic acid
- 4-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclohexane-1-carboxylic acid
- 2383286-75-5
- EN300-1071410
-
- 인치: 1S/C13H23NO5/c1-12(2,3)19-11(17)14-8-13(18)6-4-9(5-7-13)10(15)16/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16)
- InChIKey: DZHJHBBQZPFESA-UHFFFAOYSA-N
- 미소: OC1(CNC(=O)OC(C)(C)C)CCC(C(=O)O)CC1
계산된 속성
- 정밀분자량: 273.15762283g/mol
- 동위원소 질량: 273.15762283g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 5
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 5
- 복잡도: 339
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 95.9Ų
- 소수점 매개변수 계산 참조값(XlogP): 0.9
4-({(tert-butoxy)carbonylamino}methyl)-4-hydroxycyclohexane-1-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1071410-5.0g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclohexane-1-carboxylic acid |
2383286-75-5 | 5g |
$3894.0 | 2023-06-10 | ||
Enamine | EN300-1071410-1g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclohexane-1-carboxylic acid |
2383286-75-5 | 95% | 1g |
$1429.0 | 2023-10-28 | |
Enamine | EN300-1071410-0.1g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclohexane-1-carboxylic acid |
2383286-75-5 | 95% | 0.1g |
$1257.0 | 2023-10-28 | |
Enamine | EN300-1071410-0.25g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclohexane-1-carboxylic acid |
2383286-75-5 | 95% | 0.25g |
$1315.0 | 2023-10-28 | |
Enamine | EN300-1071410-0.5g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclohexane-1-carboxylic acid |
2383286-75-5 | 95% | 0.5g |
$1372.0 | 2023-10-28 | |
Enamine | EN300-1071410-10.0g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclohexane-1-carboxylic acid |
2383286-75-5 | 10g |
$5774.0 | 2023-06-10 | ||
Enamine | EN300-1071410-1.0g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclohexane-1-carboxylic acid |
2383286-75-5 | 1g |
$1343.0 | 2023-06-10 | ||
Enamine | EN300-1071410-2.5g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclohexane-1-carboxylic acid |
2383286-75-5 | 95% | 2.5g |
$2800.0 | 2023-10-28 | |
Enamine | EN300-1071410-0.05g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclohexane-1-carboxylic acid |
2383286-75-5 | 95% | 0.05g |
$1200.0 | 2023-10-28 | |
Enamine | EN300-1071410-5g |
4-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclohexane-1-carboxylic acid |
2383286-75-5 | 95% | 5g |
$4143.0 | 2023-10-28 |
4-({(tert-butoxy)carbonylamino}methyl)-4-hydroxycyclohexane-1-carboxylic acid 관련 문헌
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
4. Book reviews
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
2383286-75-5 (4-({(tert-butoxy)carbonylamino}methyl)-4-hydroxycyclohexane-1-carboxylic acid) 관련 제품
- 1484274-70-5(3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid)
- 99733-18-3(1-Boc-1,7-Diaminoheptane)
- 894914-14-8(N-benzyl-2-3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide)
- 1805598-88-2(5-(Bromomethyl)-3-(difluoromethyl)-2-fluoropyridine-4-carboxaldehyde)
- 1058486-67-1(N-(2,5-dichlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide)
- 2172528-18-4(lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate)
- 1019514-24-9(2,4-difluoro-n-(2-fluorobenzyl)aniline)
- 887596-39-6(3,5-dichloro-4-(hydrazinylmethyl)pyridine)
- 889451-24-5(3-bromo-1-(4-methylbenzenesulfonyl)-1H-pyrazolo[3,4-b]pyridine)
- 578743-87-0([1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]-chloro-copper)
추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
중국 공급자
시약

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량
